molecular formula C11H10Cl2N4O B8630855 2,4-Dichloro-6-(4-methoxybenzylamino)-1,3,5-triazine

2,4-Dichloro-6-(4-methoxybenzylamino)-1,3,5-triazine

Cat. No. B8630855
M. Wt: 285.13 g/mol
InChI Key: JMLLKKWHRRNZKK-UHFFFAOYSA-N
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Patent
US07115737B2

Procedure details

To a solution of cyanuric chloride (1.5 g, 8.13 mmol) in THF (50 mL) Diisopropyethylamine (1.56 mL, 8.94 mmol) was added. The solution was placed in an ice-water bath (0° C.). Using a syringe, 4-methoxy-benzyl amine (1.16 mL, 8.94 mmol) dissolved in THF (150 mL) was slowly dripped into the reaction mixture. The reaction stirred at 0° C. for 3 hours. The crude compound was purified by column chromatography initially eluting with EA:Hexane (1:6). Compound was obtained as a white solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([Cl:9])=[N:7][C:5](Cl)=[N:4][C:2]=1[Cl:3].[CH3:10][O:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][NH2:17])=[CH:14][CH:13]=1>C1COCC1>[Cl:9][C:8]1[N:1]=[C:2]([Cl:3])[N:4]=[C:5]([NH:17][CH2:16][C:15]2[CH:18]=[CH:19][C:12]([O:11][CH3:10])=[CH:13][CH:14]=2)[N:7]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.16 mL
Type
reactant
Smiles
COC1=CC=C(CN)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction stirred at 0° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was placed in an ice-water bath
CUSTOM
Type
CUSTOM
Details
(0° C.)
CUSTOM
Type
CUSTOM
Details
The crude compound was purified by column chromatography
WASH
Type
WASH
Details
initially eluting with EA:Hexane (1:6)
CUSTOM
Type
CUSTOM
Details
Compound was obtained as a white solid

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=NC(=NC(=N1)Cl)NCC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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